molecular formula C23H24N2O5 B12001187 Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate

Cat. No.: B12001187
M. Wt: 408.4 g/mol
InChI Key: QDCPWUUQPLGLQP-UHFFFAOYSA-N
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Description

2((4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2((4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and benzoic acid esters. Common synthetic routes could involve:

    Condensation Reactions: Combining quinoline derivatives with benzoic acid esters under acidic or basic conditions.

    Amidation Reactions: Forming the amide bond between the quinoline carbonyl group and the amino group of benzoic acid ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2((4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or benzoic acid ester moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its chemical properties in manufacturing processes.

Mechanism of Action

The mechanism of action of 2((4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER would involve its interaction with specific molecular targets. This could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline cores.

    Benzoic Acid Esters: Compounds with similar ester functionalities.

Uniqueness

2((4-HO-2-OXO-1-PENTYL-1,2-2H-QUINOLINE-3-CARBONYL)-AMINO)-BENZOIC ACID ME ESTER is unique due to its specific combination of quinoline and benzoic acid ester moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-2-oxo-1-pentylquinoline-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H24N2O5/c1-3-4-9-14-25-18-13-8-6-11-16(18)20(26)19(22(25)28)21(27)24-17-12-7-5-10-15(17)23(29)30-2/h5-8,10-13,26H,3-4,9,14H2,1-2H3,(H,24,27)

InChI Key

QDCPWUUQPLGLQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)O

Origin of Product

United States

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